molecular formula C13H20ClNO B1419501 4-[(3-Methylbenzyl)oxy]piperidine hydrochloride CAS No. 1185304-38-4

4-[(3-Methylbenzyl)oxy]piperidine hydrochloride

Cat. No.: B1419501
CAS No.: 1185304-38-4
M. Wt: 241.76 g/mol
InChI Key: URERXPUJHMUFRQ-UHFFFAOYSA-N
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Description

4-[(3-Methylbenzyl)oxy]piperidine hydrochloride is a piperidine derivative featuring a 3-methylbenzyl ether substituent at the 4-position of the piperidine ring. Piperidine-based compounds are widely studied in pharmaceuticals and agrochemicals due to their versatility in modulating biological activity and physicochemical characteristics. The 3-methylbenzyl group may influence lipophilicity, metabolic stability, and binding affinity, depending on its electronic and steric effects .

Properties

IUPAC Name

4-[(3-methylphenyl)methoxy]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-11-3-2-4-12(9-11)10-15-13-5-7-14-8-6-13;/h2-4,9,13-14H,5-8,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URERXPUJHMUFRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185304-38-4
Record name Piperidine, 4-[(3-methylphenyl)methoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185304-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Methylbenzyl)oxy]piperidine hydrochloride typically involves the following steps:

    Formation of the Ether Linkage: The reaction between 3-methylbenzyl alcohol and piperidine in the presence of a suitable base (e.g., sodium hydride) to form the ether linkage.

    Hydrochloride Salt Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Methylbenzyl)oxy]piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the piperidine ring or the benzyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine or benzyl derivatives.

Scientific Research Applications

4-[(3-Methylbenzyl)oxy]piperidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of biochemical pathways and interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(3-Methylbenzyl)oxy]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in biochemical pathways and cellular functions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Chemical and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS No. Substituent Features
4-(Diphenylmethoxy)piperidine HCl C₁₈H₂₁NO·HCl 303.83 65214-86-0 Diphenylmethoxy group at 4-position
4-[(3-Fluorobenzyl)oxy]piperidine HCl C₁₂H₁₇ClFNO 245.72 1185298-16-1 3-Fluorobenzyl ether at 4-position
4-{[(3-Methyl-2-butenyl)oxy]methyl}piperidine HCl C₁₃H₂₂ClNO 259.78 - Aliphatic 3-methyl-2-butenyl ether chain
Meperidine HCl C₁₅H₂₁NO₂·HCl 283.8 50-13-5 4-Phenyl and ethyl ester substituents
4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidine HCl C₁₃H₁₉ClN₄O 282.77 - Oxadiazole and cyclobutyl moieties

Key Observations :

  • Diphenylmethoxy derivative (303.83 g/mol) has the highest molecular weight due to its bulky aromatic substituents, which may reduce solubility in aqueous media .

Key Observations :

  • Fluorinated analogs are explored for central nervous system (CNS) drugs, leveraging fluorine’s metabolic stability and electronegativity .
  • Meperidine HCl exemplifies how substituents like phenyl and ester groups confer opioid activity .
  • Oxadiazole-containing compounds demonstrate agrochemical utility, likely due to their heterocyclic stability and target specificity .

Biological Activity

4-[(3-Methylbenzyl)oxy]piperidine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview of the compound's effects on various biological systems.

The biological activity of 4-[(3-Methylbenzyl)oxy]piperidine hydrochloride is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.

Key Mechanisms

  • Enzyme Inhibition : The compound has been shown to inhibit the activity of certain enzymes, which can lead to significant physiological effects. For instance, it may interact with acetylcholinesterase (AChE), impacting neurotransmitter levels in the brain.
  • Receptor Modulation : It may also affect receptor signaling pathways, influencing cellular responses to external stimuli.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 4-[(3-Methylbenzyl)oxy]piperidine hydrochloride. It has demonstrated effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Klebsiella pneumoniae

The minimal inhibitory concentration (MIC) values for these bacteria suggest that the compound exhibits significant antibacterial properties, making it a candidate for further development as an antimicrobial agent.

Antioxidant Properties

Research indicates that this compound possesses antioxidant activity, which can help mitigate oxidative stress in cells. This property is crucial for protecting cells from damage caused by free radicals and may have implications for neuroprotective strategies.

Case Studies and Research Findings

  • Study on Antibacterial Efficacy : A study evaluated the antibacterial efficacy of several piperidine derivatives, including 4-[(3-Methylbenzyl)oxy]piperidine hydrochloride. The results showed that this compound had a notable inhibitory effect on bacterial growth, with MIC values ranging from 32 to 512 μg/mL against tested strains .
  • Neuroprotective Effects : Another study investigated the neuroprotective effects of piperidine derivatives in models of neurodegenerative diseases. The findings suggested that 4-[(3-Methylbenzyl)oxy]piperidine hydrochloride could enhance neuronal survival under stress conditions by modulating AChE activity .

Pharmacokinetics

The pharmacokinetic profile of 4-[(3-Methylbenzyl)oxy]piperidine hydrochloride indicates that it is moderately soluble in water and demonstrates favorable absorption characteristics when administered. The compound's distribution within tissues and its metabolism are areas of ongoing research.

Research Applications

4-[(3-Methylbenzyl)oxy]piperidine hydrochloride has potential applications in:

  • Drug Development : As a lead compound for synthesizing new therapeutic agents targeting bacterial infections or neurological disorders.
  • Biochemical Research : Its ability to modulate enzyme activity makes it valuable for studying enzyme functions and developing inhibitors for therapeutic purposes.

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialEffective against S. aureus, E. coli
AntioxidantReduces oxidative stress
NeuroprotectiveEnhances neuronal survival

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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